molecular formula C7H9BrN2 B179677 5-bromo-N,4-dimethylpyridin-2-amine CAS No. 155789-99-4

5-bromo-N,4-dimethylpyridin-2-amine

Cat. No.: B179677
CAS No.: 155789-99-4
M. Wt: 201.06 g/mol
InChI Key: DRIWBIDASVEIBC-UHFFFAOYSA-N
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Description

5-bromo-N,4-dimethylpyridin-2-amine is a brominated pyridine derivative with the molecular formula C7H9BrN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 2-amino-4,6-dimethylpyridine using bromine in the presence of a suitable solvent . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

5-bromo-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIWBIDASVEIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565602
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-99-4
Record name 5-Bromo-N,4-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155789-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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